molecular formula C12H17N5O4 B033418 N2-Ethyl-2'-deoxyguanosine CAS No. 101803-03-6

N2-Ethyl-2'-deoxyguanosine

Cat. No.: B033418
CAS No.: 101803-03-6
M. Wt: 295.29 g/mol
InChI Key: VOKQFDULHQUWAV-XLPZGREQSA-N
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Description

2’-Deoxy-N-ethylguanosine is a synthetic analog of the nucleoside deoxyguanosine, which is a building block of DNA. This compound is characterized by the presence of an ethyl group attached to the N2 position of the guanine ring and the absence of the 2’ hydroxyl group on the deoxyribose sugar.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-N-ethylguanosine typically involves the alkylation of 2’-deoxyguanosine. The reaction is carried out by treating 2’-deoxyguanosine with an ethylating agent, such as ethyl iodide, in the presence of a base like sodium hydride. The reaction conditions usually include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing purification techniques like crystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxy-N-ethylguanosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The ethyl group can be substituted with other alkyl or functional groups to create analogs with varied biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are typically used.

    Substitution: Various alkyl halides and bases are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a range of alkylated analogs.

Scientific Research Applications

2’-Deoxy-N-ethylguanosine has several scientific research applications:

    Anticancer Research: It has been investigated for its potential to interfere with DNA replication and cell division, making it a candidate for anticancer therapies.

    Antiviral Research: The compound is used to study the replication mechanisms of certain viruses.

    DNA Labeling and Sequencing: Due to its unique chemical properties, 2’-Deoxy-N-ethylguanosine can be used for DNA labeling and sequencing.

Mechanism of Action

The primary mechanism of action of 2’-Deoxy-N-ethylguanosine involves its incorporation into DNA, where it competes with natural nucleosides. This competition disrupts DNA replication and can lead to mispairing during replication, causing DNA strand breaks and triggering cell death pathways. The N-ethylation and the absence of the 2’ hydroxyl group hinder the interaction of enzymes with the modified nucleoside, thereby disrupting DNA synthesis.

Comparison with Similar Compounds

    2’-Deoxyguanosine: The natural nucleoside from which 2’-Deoxy-N-ethylguanosine is derived.

    2’-Deoxy-N-methylguanosine: Another analog with a methyl group instead of an ethyl group.

    2’-Deoxy-N-isopropylguanosine: An analog with an isopropyl group attached to the N2 position.

Uniqueness: 2’-Deoxy-N-ethylguanosine is unique due to its specific ethyl modification, which imparts distinct biological activities. Its ability to interfere with DNA replication and induce DNA damage makes it a valuable tool in both anticancer and antiviral research.

Properties

IUPAC Name

2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O4/c1-2-13-12-15-10-9(11(20)16-12)14-5-17(10)8-3-6(19)7(4-18)21-8/h5-8,18-19H,2-4H2,1H3,(H2,13,15,16,20)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKQFDULHQUWAV-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572443
Record name 2'-Deoxy-N-ethylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101803-03-6
Record name 2'-Deoxy-N-ethylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-Ethyl-2'-deoxyguanosine
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